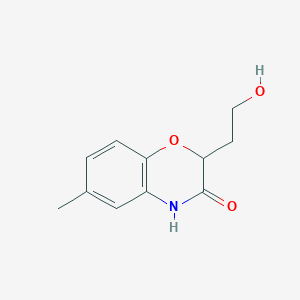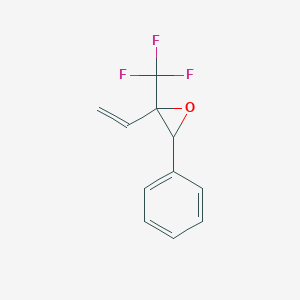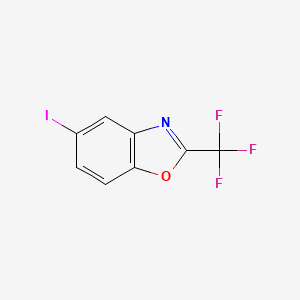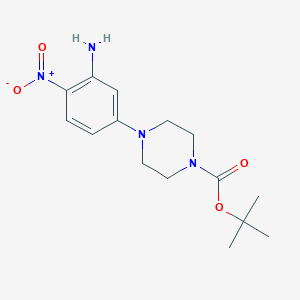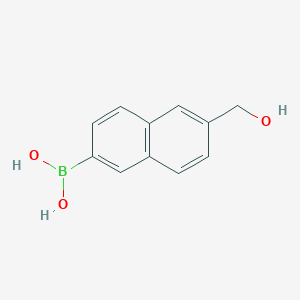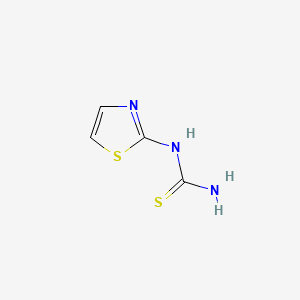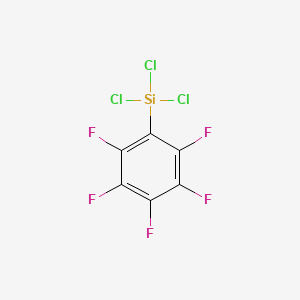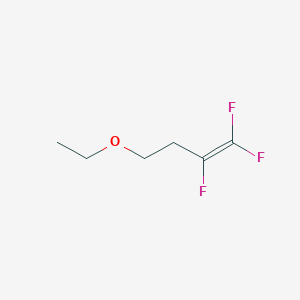![molecular formula C15H10F6O B3031280 Bis[4-(trifluoromethyl)phenyl]methanol CAS No. 22543-52-8](/img/structure/B3031280.png)
Bis[4-(trifluoromethyl)phenyl]methanol
Overview
Description
Bis[4-(trifluoromethyl)phenyl]methanol is an organic compound with the molecular formula C15H10F6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Bis[4-(trifluoromethyl)phenyl]methanol is a fluorinated diphenylmethanol building block . It is primarily used as a synthesis intermediate for APIs and macromolecules
Mode of Action
It is used to synthesise aromatic polyethers through nucleophilic aromatic substitution . The free hydroxy groups can be further functionalized for graft polymer with ‘grafting to’ method .
Biochemical Pathways
It is known to be involved in the synthesis of aromatic polyethers .
Result of Action
It is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .
Biochemical Analysis
Biochemical Properties
Bis[4-(trifluoromethyl)phenyl]methanol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, this compound has been found to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to conformational changes that alter their activity. For example, its interaction with cytochrome P450 involves binding to the enzyme’s active site, which can either inhibit or enhance its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism, including alterations in energy production and oxidative stress management .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, this compound can exhibit toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the generation of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of this compound with cofactors such as NADPH is crucial for its metabolism and the subsequent biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its lipophilic nature allows it to diffuse across cell membranes, but it can also be actively transported by proteins such as ATP-binding cassette (ABC) transporters. These interactions influence the localization and accumulation of the compound within different cellular compartments, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to various organelles, including the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(trifluoromethyl)phenyl]methanol typically involves the trifluoromethylation of aromatic compounds. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound often employs whole-cell catalysts in deep-eutectic solvent-containing micro-aerobic medium systems. This method has been shown to be highly efficient, with optimized reaction parameters leading to significant increases in yield .
Chemical Reactions Analysis
Types of Reactions: Bis[4-(trifluoromethyl)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under various conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Bis[4-(trifluoromethyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Bis(4-fluorophenyl)methanol: This compound has two fluorine atoms at the para-position and is used in the synthesis of antipsychotic drugs.
4-(trifluoromethyl)phenol: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness: Bis[4-(trifluoromethyl)phenyl]methanol stands out due to its dual trifluoromethyl groups, which impart unique chemical and physical properties. These properties make it highly valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21/h1-8,13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLVYJZPTOWIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344772 | |
| Record name | bis[4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22543-52-8 | |
| Record name | bis[4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


